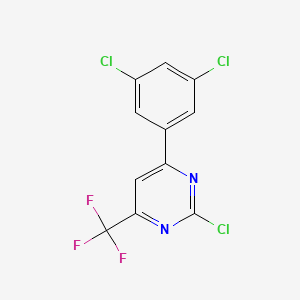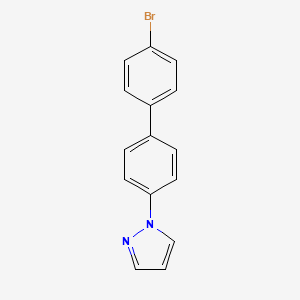
1-(4'-bromobiphenyl-4-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to produce 4-bromobiphenyl. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrazole Ring: The 4-bromobiphenyl is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted biphenyl-pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or the biphenyl structure.
Reduction Products: Reduced forms of the pyrazole ring or the biphenyl structure.
Scientific Research Applications
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
4’-Bromobiphenyl-4-yl triflate: Similar in structure but with a triflate group instead of a pyrazole ring.
4-Bromobiphenyl: Lacks the pyrazole ring, making it less versatile in certain applications.
1-(4’-Chlorobiphenyl-4-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is unique due to the presence of both the bromobiphenyl and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]pyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H |
InChI Key |
PHPYYCFGGXTQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
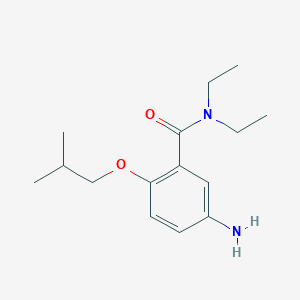
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)

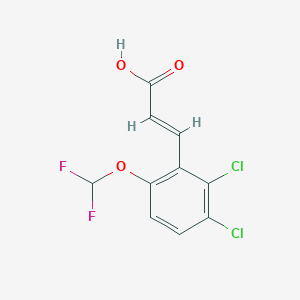

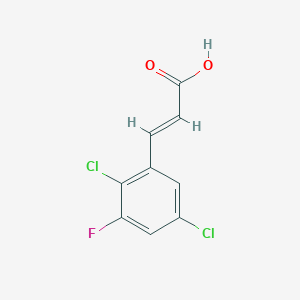

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
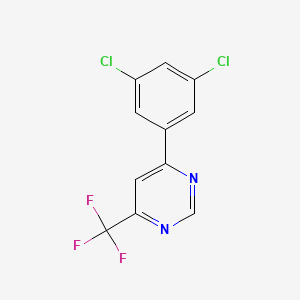
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
